methyl 3-methyl-2H-indazole-6-carboxylate

procurement economics synthetic intermediate cost optimization

Methyl 3-methyl-2H-indazole-6-carboxylate (CAS 201286-95-5) is a substituted indazole heterocycle with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol. The compound features a methyl ester group at the 6-position and a methyl substituent at the 3-position of the 2H-indazole core.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 201286-95-5
Cat. No. B3023125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-methyl-2H-indazole-6-carboxylate
CAS201286-95-5
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=CC2=NN1)C(=O)OC
InChIInChI=1S/C10H10N2O2/c1-6-8-4-3-7(10(13)14-2)5-9(8)12-11-6/h3-5H,1-2H3,(H,11,12)
InChIKeyCKPSQUXIPHAGLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-methyl-2H-indazole-6-carboxylate (CAS 201286-95-5): Procurement-Grade Specifications and Core Physicochemical Profile


Methyl 3-methyl-2H-indazole-6-carboxylate (CAS 201286-95-5) is a substituted indazole heterocycle with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol . The compound features a methyl ester group at the 6-position and a methyl substituent at the 3-position of the 2H-indazole core [1]. Commercially available from multiple suppliers with standard purity grades ranging from 95% to ≥98%, this compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical research .

Why Methyl 3-methyl-2H-indazole-6-carboxylate Cannot Be Interchanged with Other Indazole Carboxylates Without Quantitative Validation


Indazole carboxylates sharing the C₁₀H₁₀N₂O₂ formula are not functionally interchangeable due to regioisomeric and substituent-position variations that critically alter both synthetic utility and downstream biological activity. The specific substitution pattern—a methyl group at the 3-position and a methyl ester at the 6-position of the 2H-indazole ring—defines a unique chemical handle for further functionalization and confers distinct physicochemical properties compared to regioisomers such as methyl 1H-indazole-4-carboxylate (CAS 192945-49-6) or methyl 6-methyl-1H-indazole-3-carboxylate (CAS 858227-11-9) . Literature evidence demonstrates that modifications at the 6-position of the indazole scaffold directly modulate antiproliferative potency against cancer cell lines and enzyme inhibitory activity, while alterations at the 3-position critically affect receptor selectivity profiles [1][2]. Substituting this compound with a structurally similar indazole derivative without empirical validation introduces uncontrolled variables that compromise reproducibility in SAR campaigns and synthetic route reliability.

Methyl 3-methyl-2H-indazole-6-carboxylate: Quantified Differentiation Evidence for Procurement Decision Support


Procurement Cost Efficiency: Price Comparison with 4-Carboxylate and 6-Carboxylic Acid Analogs

When selecting an indazole-based synthetic intermediate, procurement cost is a quantifiable differentiator. Methyl 3-methyl-2H-indazole-6-carboxylate (target compound, CAS 201286-95-5, purity ≥98%) is priced at USD 242.00 per gram from major commercial suppliers . In contrast, the carboxylic acid analog 3-methyl-1H-indazole-6-carboxylic acid (CAS 201286-96-6, purity 97%) carries a substantially higher procurement cost of approximately USD 3,950.00 per gram, representing a cost differential exceeding 16-fold for a compound that differs only by ester-to-acid hydrolysis . Additionally, the 4-carboxylate regioisomer methyl 1H-indazole-4-carboxylate (CAS 192945-49-6, purity 97%) is priced at USD 19.00–26.00 per gram at the 5-gram scale .

procurement economics synthetic intermediate cost optimization

Regioisomeric Differentiation: 6-Position Substitution Confers Distinct Antiproliferative SAR

The 6-position substitution pattern on the indazole scaffold is a critical determinant of antiproliferative activity. In a systematic SAR study evaluating novel indazole derivatives substituted at the 6-position, compounds bearing modifications at this specific site demonstrated potent growth inhibition against a panel of four human cancer cell lines, with GI₅₀ values ranging from 0.77 µM to 1.07 µM for the most active derivatives, compared to doxorubicin control (GI₅₀ = 1.10 µM) [1]. In contrast, indazole derivatives substituted at the 4-position (methyl 1H-indazole-4-carboxylate derivatives) evaluated in separate enzyme inhibition studies showed α-amylase IC₅₀ values of 15.04–76.70 µM and α-glucosidase IC₅₀ values of 16.99–77.97 µM, activity profiles that are mechanistically distinct and numerically non-comparable in magnitude to the sub-micromolar antiproliferative effects observed for 6-substituted analogs [2]. The target compound, with its ester functionality at the 6-position, provides a strategic entry point for accessing this therapeutically relevant substitution space.

anticancer kinase inhibition structure-activity relationship

3-Methyl Substituent: Metabolic Fate Differentiator in β3-Adrenergic Receptor Agonist Scaffolds

The 3-methyl moiety on the indazole core is not an inert structural feature; it directly influences metabolic stability and receptor selectivity. In the development of β3-adrenergic receptor agonists, the initial hit compound containing a 3-methyl indazole moiety exhibited EC₅₀ = 21 nM for β3-AR agonism but demonstrated only 10-fold selectivity over α1A-AR (EC₅₀ = 219 nM) [1]. Critically, the major metabolite of this compound was identified as an oxidative product at the indazole 3-methyl moiety, prompting a strategic modification campaign that ultimately yielded a lead compound with EC₅₀ = 13 nM and dramatically improved α1A/β3 selectivity exceeding 769-fold, while maintaining cardiovascular safety in vivo (iv, 3 mg/kg) [1]. Follow-on optimization produced compound 15 with EC₅₀ = 18 nM and selectivity >556-fold across β1-, β2-, and α1A-ARs, plus desirable oral pharmacokinetics [2].

metabolic stability GPCR agonist selectivity optimization

Physicochemical Property Differentiation: Calculated LogP and Solubility Versus Regioisomeric Comparators

Computationally predicted physicochemical parameters reveal quantifiable differences between the target compound and its regioisomers, impacting formulation strategy and ADME property predictions. Methyl 3-methyl-2H-indazole-6-carboxylate exhibits a consensus Log P (octanol-water partition coefficient) of 1.74 (range: 1.34–2.30 across five computational methods) and an estimated aqueous solubility (ESOL Log S) of -2.5, corresponding to 0.597 mg/mL . In contrast, the 4-carboxylate regioisomer methyl 1H-indazole-4-carboxylate has a reported Log P of 1.65792 and TPSA of 54.98 Ų . While both compounds share the same TPSA value (54.98 Ų), the differential Log P (Δ Log P ≈ 0.08) and the distinct spatial orientation of the ester group affect hydrogen-bonding patterns and molecular recognition events.

drug-likeness ADME prediction formulation compatibility

Commercial Purity and Analytical Documentation: Supplier Comparison and Batch Traceability

Procurement decisions require verified purity specifications and analytical documentation. The target compound is commercially available at standard purity grades of 97% (Bidepharm) , 98% (MolCore) , and ≥98% (ChemScene) , with suppliers providing batch-specific quality control documentation including NMR, HPLC, and GC analytical traces upon request . This multi-supplier availability with documented analytical traceability contrasts with single-source or limited-documentation scenarios encountered for certain niche indazole derivatives, reducing supply chain risk and enabling cross-supplier qualification for GLP and GMP research environments.

quality control analytical certification regulatory compliance

Methyl 3-methyl-2H-indazole-6-carboxylate: Evidence-Based Research and Industrial Application Scenarios


Synthetic Elaboration Toward 6-Substituted Kinase Inhibitor Scaffolds with Sub-Micromolar Antiproliferative Activity

Research groups pursuing multi-targeted kinase inhibitors for oncology applications should prioritize this compound as a key intermediate. Literature precedent demonstrates that 6-substituted indazole derivatives achieve GI₅₀ values as low as 0.77 µM against cancer cell lines, outperforming doxorubicin (GI₅₀ = 1.10 µM) [1]. The methyl ester at the 6-position provides a versatile functional handle for amidation, hydrolysis, or transesterification to access bioactive chemotypes with demonstrated EGFR, CDK2, and c-Met inhibitory profiles [1]. Procurement at USD 242.00/g is economically viable for medium-scale SAR campaigns requiring multiple derivatives.

GPCR Agonist Lead Optimization Leveraging 3-Methyl Metabolic Fate Data

Medicinal chemistry teams developing β3-adrenergic receptor agonists for overactive bladder or metabolic disorders can utilize the 3-methyl indazole core as a starting scaffold with validated metabolic and selectivity optimization pathways. Published studies identify the 3-methyl moiety as a site of oxidative metabolism, and strategic modification at this position improved α1A/β3 selectivity from 10-fold to >769-fold while maintaining low-nanomolar β3-AR potency (EC₅₀ = 13–21 nM) [2]. The target compound provides the exact substitution pattern (3-methyl, 6-carboxylate) required to access this optimization space.

Drug-Likeness Profiling and ADME Prediction Studies Requiring Moderate Lipophilicity and High GI Absorption

Computational medicinal chemistry and ADME prediction workflows benefit from compounds with well-characterized in silico property profiles. Methyl 3-methyl-2H-indazole-6-carboxylate exhibits consensus Log P = 1.74, TPSA = 54.98 Ų, and high predicted GI absorption with BBB permeability . These parameters fall within favorable drug-likeness ranges (Lipinski-compliant, zero violations), making the compound suitable as a reference standard or building block in CNS-penetrant and orally bioavailable candidate optimization programs .

Cost-Efficient Intermediate for Large-Scale Medicinal Chemistry SAR Campaigns

For research organizations requiring significant quantities of indazole-based intermediates, the 16.3× cost differential between the target compound (USD 242.00/g) and its free carboxylic acid analog (USD 3,950.00/g) represents substantial budget optimization. Teams can purchase the methyl ester form and perform on-demand hydrolysis to the carboxylic acid as needed, rather than procuring the pre-hydrolyzed acid at premium pricing. This approach is particularly advantageous for parallel synthesis libraries where diverse amide or ester derivatives are required from a common carboxylic acid intermediate.

Technical Documentation Hub

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